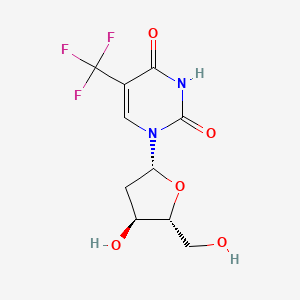

Trifluridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

6.69e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

trifluridine mechanism of action DNA incorporation

Core Mechanism: DNA Incorporation

Trifluridine's cytotoxicity is primarily driven by the incorporation of its active metabolite, FTD triphosphate (F₃dTTP), into DNA, which leads to DNA dysfunction and cell death. The table below summarizes the key steps and players in this process.

| Process Stage | Key Proteins/Enzymes | Role in FTD Action | Key Findings from Research |

|---|---|---|---|

| Cellular Uptake | ENT1, ENT2 (SLC29A1, SLC29A2) [1] | Mediates cellular influx of FTD [1]. | FTD is transported via both hENT1 and hENT2 [1]. |

| Phosphorylation | Thymidine Kinase 1 (TK1) [1] | Phosphorylates FTD to FTD monophosphate (F₃dTMP) [1]. | TK1 shows a higher catalytic efficiency for FTD than for FdUrd, favoring FTD activation [1]. |

| Triphosphate Formation | Thymidylate Kinase, Nucleoside Diphosphate Kinase [2] | Converts F₃dTMP to the active DNA substrate, F₃dTTP [2]. | - |

| DNA Incorporation | DNA Polymerase α [1] | Incorporates F₃dTTP into DNA opposite adenine [1]. | FTD is incorporated into DNA with significantly higher efficiency than FdUrd (a 5-FU metabolite) [1]. |

| Metabolic Advantage | deoxyUTPase (DUT) [1] | Degrades dUTP and FdUTP (5-FU metabolite) but does not recognize or degrade F₃dTTP [1]. | DUT's inability to degrade F₃dTTP allows for its accumulation and extensive DNA incorporation [1]. |

Quantitative Data on DNA Incorporation

The extent of FTD incorporation into DNA is dose-dependent and correlates with its cytotoxic effects, as shown in both preclinical and clinical settings.

| Model System | Experimental Context | Key Quantitative Findings | Source / Correlation |

|---|---|---|---|

| In Vitro (HCT116 cells) | 1 μM FTD for 24 hours [1] | FTD incorporated into DNA with higher efficiency than FdUrd [1]. | Direct measurement of radiolabeled nucleosides in DNA [1]. |

| Mouse Xenograft | Multiple oral doses of TAS-102 (FTD/TPI) [3] | TFT concentration in tumor and white blood cell DNA increased dose-dependently [3]. | Correlated with antitumor activity and body weight change [3]. |

| Clinical (Patient PBMCs) | mCRC patients on standard TAS-102 regimen [4] | Percentage of FTD-positive PBMCs increased during drug administration and decreased during the cessation period [4]. | Detection via anti-BrdU antibodies; potential for monitoring drug exposure [4]. |

Experimental Protocols for Detection

Measuring FTD Incorporation into DNA (Liquid Scintillation Counting)

This protocol is used to quantify the absolute amount of FTD incorporated into genomic DNA [1].

- Cell Culture & Treatment: Seed cells (e.g., HCT116) and culture overnight. Treat with a drug mixture containing a known concentration of tritium-labeled (³H) FTD [1].

- DNA Extraction: At designated time points, harvest cells and extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) [1].

- Quantification & Measurement:

- Determine DNA concentration using a fluorescent assay (e.g., Qubit dsDNA BR Assay).

- Dissolve DNA samples in liquid scintillation fluid.

- Measure radioactivity with a liquid scintillation counter (e.g., Tri-Carb 2900TR).

- Data Analysis: Calculate the amount of incorporated FTD (e.g., in pmol) per microgram of DNA based on the specific activity of the radiolabeled FTD [1].

Detecting FTD Incorporation via Immunological Methods

This method leverages the cross-reactivity of specific anti-BrdU antibodies with FTD incorporated into DNA, allowing for visualization and quantification in cells and tissues [2].

- Cell Staining for Flow Cytometry (FACS)

- Fixation & Permeabilization: Treat cells with FTD, then fix and permeabilize using standard protocols (e.g., ethanol fixation).

- DNA Denaturation: Denature DNA with HCl (e.g., 2M HCl for 20-30 minutes) to expose the incorporated FTD for antibody binding.

- Antibody Staining: Incubate with a primary anti-BrdU antibody (e.g., Clone B44 or 3D4), followed by a fluorescently-labeled secondary antibody.

- Analysis: Analyze cells using a flow cytometer. FTD-positive cells will be predominantly in S-phase [2].

- Immunohistochemistry (IHC) on Tissue Sections

- Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Antigen Retrieval & Denaturation: Perform antigen retrieval, followed by DNA denaturation with HCl or other methods.

- Antibody Incubation & Detection: Incubate with an anti-BrdU antibody (e.g., Clone 3D4) and detect using a standard IHC detection kit [2].

- Imaging: Visualize using a brightfield microscope. FTD incorporation is indicated by brown nuclear staining [4] [2].

Visualizing the Pathway and Workflow

The following diagram illustrates the key metabolic pathway of this compound, highlighting its journey from cellular uptake to DNA incorporation.

Metabolic Pathway of this compound (FTD) and Key Sites of Action.

The workflow for detecting FTD incorporation using immunological methods is outlined below.

Experimental Workflow for Detecting FTD Incorporation via Immunological Methods.

Emerging Mechanisms and Research Directions

Recent research has revealed that FTD's anti-tumor effects extend beyond DNA incorporation to include the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation [5].

- Mechanism: FTD/TPI promotes the ubiquitination and degradation of MDM2, leading to the stabilization and nuclear accumulation of the p53 protein. p53 then transcriptionally represses SLC7A11, a key component of the cystine/glutamate antiporter (system Xc⁻). This repression depletes glutathione and inactivates GPX4, ultimately resulting in lethal lipid peroxidation and ferroptosis [5].

- Synergistic Potential: Combining FTD/TPI with sulfasalazine (SAS), an inhibitor of system Xc⁻, synergistically induces ferroptosis and enhances anti-tumor efficacy in patient-derived organoids and xenograft models. This suggests a promising new therapeutic strategy for colorectal cancer [5].

References

- 1. Crucial roles of thymidine kinase 1 and deoxyUTPase in incorporating ... [pmc.ncbi.nlm.nih.gov]

- 2. The antibodies against 5-bromo-2′-deoxyuridine specifically recognize... [nature.com]

- 3. Exposure-dependent Incorporation of this compound Into DNA ... [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring this compound incorporation in the peripheral blood ... [nature.com]

- 5. This compound/tipiracil induces ferroptosis by targeting p53 via ... [pmc.ncbi.nlm.nih.gov]

Core Pharmacokinetic Parameters of Trifluridine/Tipiracil

The oral combination of trifluridine (FTD) and tipiracil (TPI) is designed to overcome the rapid degradation of FTD. The following table summarizes the key pharmacokinetic parameters of the FTD/TPI combination in humans.

Table 1: Key Pharmacokinetic Parameters of this compound/Tipiracil (TAS-102) in Humans [1] [2] [3]

| Parameter | This compound (FTD) | Tipiracil (TPI) | Notes / Conditions |

|---|---|---|---|

| Bioavailability | ≥57% | Information specific to TPI alone not fully detailed | With TPI, bioavailability of FTD increases dramatically compared to FTD alone [2] [4] |

| Effect of TPI | AUC increased 37-fold; Cmax increased 22-fold | - | Comparison of FTD/TPI vs. FTD alone [3] |

| Tmax (hr) | ~2 hours | ~2 hours | After a single oral dose of FTD/TPI 35 mg/m² [2] [3] |

| Protein Binding | >96% (to human serum albumin) | <8% | Independent of concentration and presence of the other component [3] |

| Elimination Half-Life (t₁/₂) | 1.4 - 2.1 hours | 2.1 - 2.4 hours | Half-life increases at steady state for FTD [4] [3] |

| Accumulation | 3-fold (AUC); 2-fold (Cmax) | No accumulation observed | Upon repeated dosing [3] |

| Food Effect | Cmax ↓~40%; AUC unchanged | Cmax ↓~40%; AUC ↓~40% | High-fat, high-calorie meal [3] |

| Primary Metabolic Pathway | Thymidine Phosphorylase (TP) to FTY | Not metabolized by CYP enzymes; excreted largely unchanged | [5] [3] |

| Primary Excretion Route | Urine (as metabolites) | Urine (as unchanged drug) | Within 48 hours: 1.5% FTD, 19.2% FTY, 29.3% TPI [3] |

Metabolic Pathways and Experimental Insights

Mechanism of Action and Metabolism

The pharmacokinetics of this compound are defined by its unique mechanism and the critical role of tipiracil.

- This compound's Dual Mechanism: Once inside the cell, FTD is phosphorylated. Its monophosphate form (FTD-MP) reversibly inhibits thymidylate synthase (TS). Its triphosphate form (FTD-TP) is incorporated into DNA, leading to dysfunctional synthesis and strand breaks. DNA incorporation is considered the primary cytotoxic mechanism [1] [6].

- Tipiracil's Role: Tipiracil is a potent thymidine phosphorylase (TP) inhibitor. It does not have direct antitumor activity but prevents the rapid first-pass metabolism of FTD in the liver, drastically increasing its bioavailability and systemic exposure [1] [7] [3].

- Key Transporters: Preclinical studies indicate that the human equilibrative nucleoside transporter 1 (hENT1, SLC29A1) is crucial for the intracellular uptake of FTD into tumor cells. The concentrative nucleoside transporter (hCNT1, SLC28A1) and hENT2 may also play a role in intestinal absorption and cellular uptake [1].

The following diagram illustrates the journey of this compound/tipiracil from oral administration to its cytotoxic effects and eventual elimination.

Key Experimental Protocols

The data in Table 1 is derived from well-established clinical trial methodologies.

- Dosing Regimen: Clinical trials (like RECOURSE and TAGS) administered FTD/TPI orally at a dose of 35 mg/m² (based on the FTD component) twice daily on Days 1-5 and Days 8-12 of a 28-day cycle [1] [7] [8].

- PK Analysis: Blood samples for pharmacokinetic analysis are typically collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8 hours post-dose) during cycle 1, day 1 and at steady state (e.g., cycle 1, day 12). Plasma concentrations of FTD, TPI, and metabolites like FTY are quantified using validated methods like LC-MS/MS [3].

- Food Effect Study: The effect of food was evaluated in a crossover study where patients received a single dose after fasting and after a standardized high-fat, high-calorie meal. PK parameters were then compared [3].

Special Populations and Recent Findings

Impact of Organ Impairment

Table 2: Pharmacokinetics in Special Populations [8] [3]

| Population | Effect on FTD Exposure (AUC) | Clinical Recommendation |

|---|

| Renal Impairment (Mild) (CrCl 60-89 mL/min) | ↑ 31% | No initial dosage adjustment required. | | Renal Impairment (Moderate) (CrCl 30-59 mL/min) | ↑ 43% | No initial dosage adjustment required. | | Renal Impairment (Severe) (CrCl 15-29 mL/min) | Not Studied | Reduce starting dose to 20 mg/m² twice daily. | | Hepatic Impairment (Mild) | No clinically relevant effect | No dosage adjustment required. | | Hepatic Impairment (Moderate/Severe) | Not Studied | Avoid use. |

A Critical Research Consideration: DPD Phenotyping Interference

A 2025 case report highlighted a crucial, previously unknown interaction relevant to clinical research [9].

- Finding: A patient treated with FTD/TPI showed a falsely elevated uracilemia (43.0 µg/L), which returned to normal (4.5 µg/L) after treatment cessation.

- Mechanism Hypothesis: A this compound metabolite, 5-carboxyuracil (5-CU), may be decarboxylated to uracil, artificially inflating uracilemia measurements used for dihydropyrimidine dehydrogenase (DPD) phenotyping.

- Implication for Researchers: DPD phenotyping should not be performed while a patient is undergoing FTD/TPI treatment, as it could lead to incorrect dose reduction of subsequent fluoropyrimidine-based therapies. Testing should occur before initiation or after a washout period; DPYD genotyping is a suitable alternative [9].

Conclusion

The pharmacokinetic profile of this compound is fundamentally shaped by its co-formulation with tipiracil, which inhibits its primary metabolic enzyme to achieve therapeutic systemic exposure. Its action relies on nucleoside transporters for uptake and intracellular phosphorylation for activation.

A key emerging consideration for clinical research and development is its potential to interfere with DPD phenotyping assays, a finding that underscores the importance of continued investigation into the drug's metabolic footprint.

References

- 1. Biomarkers of this compound-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound/Tipiracil (Lonsurf) for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. This compound/tipiracil [en.wikipedia.org]

- 7. Lonsurf (this compound/tipiracil) 2025 Updates: Uses in Cancer, ... [oncodaily.com]

- 8. and Tipiracil Monograph for Professionals - Drugs.com this compound [drugs.com]

- 9. This compound- and tipiracil-induced DPD inhibition mimicking ... [pmc.ncbi.nlm.nih.gov]

trifluridine antiviral activity herpes simplex virus

Mechanism of Action & Antiviral Profile

Trifluridine is a fluorinated pyrimidine nucleoside analog that exhibits potent antiviral activity primarily against HSV-1 and HSV-2, as well as vaccinia virus and some adenovirus strains [1] [2] [3].

The antiviral mechanism involves inhibition of viral DNA synthesis through two main pathways [1] [4]:

- This compound monophosphate irreversibly inhibits the cellular enzyme thymidylate synthetase, depleting the supply of thymidine triphosphate (dTTP) needed for DNA replication.

- This compound triphosphate is competitively incorporated into viral DNA by viral DNA polymerase, acting as a chain terminator and leading to the production of defective viral DNA [3].

The following diagram illustrates this dual mechanism of action:

A key characteristic of this compound is its lack of selectivity; it also phosphorylates and incorporates into host cell DNA, which explains its cytotoxicity and limits its use to topical applications [1] [3].

Clinical Efficacy & Comparative Data

This compound is approved for the topical treatment of primary keratoconjunctivitis and recurrent epithelial keratitis caused by HSV-1 and HSV-2 [2] [4].

The table below summarizes key efficacy data from clinical studies and systematic reviews:

| Indication / Context | Efficacy Outcome | Source / Comparative Data |

|---|---|---|

| HSV Epithelial Keratitis (Clinical Trial) | 95% (92/97 patients) achieved corneal re-epithelialization within 14 days. | Viroptic Prescribing Information [2] |

| IDU-resistant Keratitis (Clinical Trial) | 92% (138/150 patients) achieved corneal re-epithelialization. | Viroptic Prescribing Information [2] |

| Comparative Efficacy (Cochrane Review) | More effective than idoxuridine (RR 1.30) and vidarabine (RR 1.17). No significant difference in effectiveness compared to acyclovir or brivudine. | Cochrane Systematic Review [5] |

| Acyclovir-resistant HSV | Considered a treatment option for some acyclovir-resistant cutaneous HSV infections. | ScienceDirect Topics [1] |

Experimental Protocols for Antiviral Assessment

Researchers can evaluate the antiviral activity of this compound using standardized in vitro and in vivo models.

In Vitro Cytotoxicity and Antiviral Assays

The following workflow outlines a standard method for determining the compound's selectivity index:

- Cell Lines: Vero E6 cells are commonly used [6].

- Virus Strains: HSV-1 (e.g., KOS, F) or HSV-2, including clinical isolates and drug-resistant strains (e.g., with mutated TK or DNA Pol) [1] [3].

- Key Metrics:

- EC₅₀ (Effective Concentration 50%): The concentration required to achieve 50% inhibition of viral cytopathic effect (CPE) or plaque formation. For example, one study reported an EC₅₀ of 3.8 µM against a monkeypox virus strain, though this was associated with cytotoxicity [6].

- CC₅₀ (Cytotoxic Concentration 50%): The concentration that causes cytotoxicity in 50% of uninfected host cells.

- Selectivity Index (SI): CC₅₀ / EC₅₀. A higher SI indicates a safer drug profile. This compound's low SI for systemic use is the primary reason it is restricted to topical application [3].

In Vivo Efficacy Models

- Ocular Keratitis Models: The rabbit model of HSV epithelial keratitis is the standard for evaluating topical efficacy. Parameters include the time to complete corneal re-epithelialization and reduction in viral titers from corneal samples [2].

- Cutaneous Infection Models: The murine model of cutaneous HSV infection (e.g., on the ear or flank) can be used to test efficacy against acyclovir-resistant strains, measuring lesion scores and survival [1].

Current Research Status & Future Directions

This compound is considered an established, effective therapy for HSV keratitis, but its role in the broader anti-HSV arsenal is limited [5] [3].

- Systemic Use and Toxicity: Due to its cytotoxicity and potential for mutagenic, teratogenic, and bone marrow suppressive effects observed in preclinical models, this compound is not used systemically for HSV [1] [2] [3].

- Resistance: While resistance can be selected in the laboratory via alterations in viral TK substrate specificity, its clinical significance remains uncertain. This compound often retains activity against some acyclovir-resistant strains, making it a valuable alternative [1].

- Research Focus Shift: Current antiviral development for HSV is focused on novel oral agents with improved safety profiles and different mechanisms of action, such as helicase-primase inhibitors (e.g., pritelivir, amenamevir) [7].

- For ocular HSV, this compound remains a top-tier topical treatment with robust efficacy data.

- Its cytotoxicity and mechanism of action that affects both viral and cellular DNA synthesis preclude its systemic use for HSV.

- Standard experimental models are well-established for evaluating its activity and safety.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. VIROPTIC® Ophthalmic Solution, 1% Sterile (this compound ... [labeling.pfizer.com]

- 3. Current Drugs to Treat Infections with Herpes Simplex ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Antiviral treatment and other therapeutic interventions for ... [pmc.ncbi.nlm.nih.gov]

- 6. Tecovirimat Is Active against Various MPXV Strains, while ... [sciencedirect.com]

- 7. Overview on the management of herpes simplex virus ... [sciencedirect.com]

trifluridine tipiracil combination mechanism

Rationale for Combination Therapies

The efficacy of FTD/TPI can be amplified by combining it with other chemotherapeutic and targeted agents. Research points to several rationales for these combinations, supported by specific experimental data.

Combination with Irinotecan (SN-38)

Preclinical studies indicate that the sequence of drug administration is critical for maximizing cell death, especially in 5-FU resistant cells [1].

- Experimental Protocol: The synergistic effect was evaluated on human colorectal cancer cell lines (DLD-1 and 5-FU-resistant DLD-1/5-FU). Cells were exposed to FTD and SN-38 (the active metabolite of irinotecan) in both simultaneous and sequential schedules (each drug for 24 hours) [1].

- Key Findings: Sequential exposure, particularly SN-38 followed by FTD, was more effective than simultaneous exposure. This sequence induced greater DNA damage, G2/M cell cycle arrest, and apoptosis [1].

- Conclusion: This provides a rationale for the specific sequencing of FTD/TPI and irinotecan in clinical regimens for refractory colorectal cancer [1].

Combination with Bevacizumab

The combination of FTD/TPI with the anti-angiogenic agent bevacizumab (anti-VEGF antibody) has shown clinical benefit and is approved for metastatic colorectal cancer (mCRC) [2]. The rationale extends beyond independent mechanisms.

- Enhanced Efficacy: Clinical trials demonstrate that the combination significantly improves overall survival and progression-free survival in patients with previously treated mCRC compared to FTD/TPI alone [2].

- Proposed Mechanisms: The combination is thought to work by concurrently targeting tumor cell proliferation (via FTD/TPI) and the tumor's blood supply (via bevacizumab). Emerging evidence also suggests it may improve the efficacy of immunotherapy [2].

Induction of Ferroptosis (Novel Mechanism)

Recent groundbreaking research has identified that FTD/TPI can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation [3]. This represents a significant expansion of its known mechanism.

- Mechanistic Pathway: FTD/TPI directly promotes the ubiquitination and degradation of MDM2, leading to the stabilization and accumulation of the p53 protein. Nuclear p53 subsequently downregulates the expression of SLC7A11, a key component of the system Xc- that imports cystine for glutathione synthesis. This suppression leads to glutathione depletion, inactivation of GPX4, and ultimately, lethal lipid peroxide accumulation—ferroptosis [3].

- Synergistic Potential: The study found that combining FTD/TPI with sulfasalazine (SAS), another system Xc- inhibitor, synergistically enhanced ferroptosis and further inhibited colorectal cancer cell proliferation. This synergy was validated in patient-derived organoids and xenograft models [3].

The following diagram illustrates this novel p53-SLC7A11 ferroptosis pathway.

FTD/TPI induces ferroptosis via the p53-SLC7A11 axis, a pathway synergized by sulfasalazine. [3]

Detailed Experimental Protocol

To provide a concrete example of how these mechanisms are studied, here is a detailed methodology from a key publication.

Study Objective: To evaluate the in vitro combination efficacy of FTD and SN-38 against human colorectal cancer cell lines, including a 5-FU-resistant variant [1].

| Protocol Aspect | Detailed Description |

|---|---|

| Cell Lines | DLD-1 (parental human colorectal cancer) and DLD-1/5-FU (5-FU-resistant derivative) [1]. |

| Drugs & Exposure | Trifluridine (FTD) and SN-38 (active metabolite of irinotecan) [1]. |

| Treatment Schedules | 1. Simultaneous: Co-exposure of FTD + SN-38 for 24h. 2. Sequential A: SN-38 for 24h, then FTD for 24h. 3. Sequential B: FTD for 24h, then SN-38 for 24h [1]. | | Primary Assay | Cell Survival Analysis: Measured using cell counting kit-8 (CCK-8) after treatment to determine cytotoxicity and combination effects [1]. | | Mechanistic Assays | - DNA Damage: Assessed by histone H2AX phosphorylation (γ-H2AX).

- Cell Cycle Analysis: Flow cytometry to detect arrest at G2/M phase.

- Apoptosis Assay: Flow cytometry with Annexin V/propidium iodide staining to quantify apoptotic cells (sub-G1 population) [1]. |

Future Research Directions

The understanding of FTD/TPI's mechanisms continues to evolve, opening new avenues for research:

- Novel Combinations: The discovery of ferroptosis induction provides a strong rationale for combining FTD/TPI with other ferroptosis inducers (e.g., sulfasalazine, erastin) in clinical trials [3].

- Overcoming Resistance: The activity of FTD/TPI in 5-FU-resistant models suggests it can be a key option for patients with acquired resistance to prior therapies [1].

- Immunomodulatory Effects: Early-phase clinical trials are exploring FTD/TPI with oxaliplatin and immunotherapy (nivolumab), based on preclinical data suggesting it may induce immunogenic cell death and improve the efficacy of PD-1 blockade [4].

References

- 1. efficacy and Combined of mechanism and SN-38 in... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Innovations in colorectal cancer treatment: this compound and ... [frontiersin.org]

- 3. This compound/tipiracil induces ferroptosis by targeting p53 via ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) this compound / tipiracil in combination with oxaliplatin and either... [academia.edu]

trifluridine resistance mechanisms cancer cells

Experimental Models & Methodologies

To investigate these resistance mechanisms, researchers employ a range of sophisticated models and protocols. The diagram below outlines the general workflow for establishing and studying FTD-resistant cell lines.

Key Experimental Details:

- Generating FTD-Resistant Cells: As detailed in [1], resistant sublines (e.g., DLD-1/FTD, HCT-116/FTD) are established by exposing parental colorectal cancer cells to progressively higher concentrations of FTD, starting from 1 μM up to 400 μM, over a period of 3 to 5 months [1].

- Functional Validation with TK1: The essential role of Thymidine Kinase 1 was proven by creating TK1-knockout cells using CRISPR/Cas9 [2]. The protocol involves targeting exons 1 and 4 of the TK1 gene with guide RNAs and integrating a puromycin resistance cassette via homologous recombination. Sensitivity to FTD is then measured using cell viability assays (e.g., Cell Counting Kit-8) over 3 days [2].

- miRNA Transfection Experiments: To validate the role of specific miRNAs like let-7d-5p, researchers transfert cells with either an anti-let-7d-5p oligo RNA (inhibitor) or a let-7d-5p mimic using standard lipid-based transfection protocols. Changes in FTD sensitivity are then quantified by calculating the IC50 before and after transfection [1].

Research Perspectives & Combination Strategies

Understanding resistance mechanisms opens avenues for overcoming them. Recent research focuses on synergistic drug combinations, as shown in the table below.

| Combination Strategy | Proposed Mechanism of Synergy | Experimental Evidence |

|---|---|---|

| FTD/TPI + Sulfasalazine (SAS) [3] | SAS is a system Xc– inhibitor; combined treatment synergistically induces ferroptosis via the p53-SLC7A11 axis [3]. | Validated in patient-derived organoids and xenograft mouse models; shows significant tumor growth inhibition [3]. |

| FTD/TPI + Bevacizumab [4] | Bevacizumab (anti-VEGF antibody) provides continuous anti-angiogenic pressure, improving drug delivery and efficacy [4]. | Meta-analysis of clinical studies shows significant improvement in Overall Survival (OS) and Progression-Free Survival (PFS) compared to FTD/TPI monotherapy [4]. |

| FTD/TPI + TB01 (PEP06) [5] | TB01, an anti-angiogenic peptide, synergizes with FTD/TPI's cytotoxic effect, potentially reducing toxicity [5]. | Demonstrated enhanced tumor growth inhibition in HCT-116 xenograft mouse models without increased toxicity [5]. |

Key Research Implications

- Biomarker Development: The identification of KRAS G12 mutations and low TK1 expression as resistance markers highlights the potential for genomic patient stratification to optimize FTD/TPI therapy [2] [6].

- Overcoming Resistance: The synergy between FTD/TPI and ferroptosis inducers like sulfasalazine suggests that targeting alternative cell death pathways can bypass classical resistance mechanisms [3].

- Novel Therapeutic Targets: Molecules such as Aurora B, identified through miRNA-resistance studies, represent new potential targets for drug development to re-sensitize resistant cancers [1].

References

- 1. MicroRNA profiles involved in trifluridine - PMC resistance [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of this compound correlates with the thymidine kinase 1 expression level | Scientific Reports [nature.com]

- 3. This compound/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids | Cell Death & Disease [nature.com]

- 4. –tipiracil plus bevacizumab versus this compound –tipiracil... This compound [bmccancer.biomedcentral.com]

- 5. Anticancer effects of PEP06 (TB01) in combination with ... [link.springer.com]

- 6. Codon-specific KRAS mutations predict survival... | Nature Medicine [nature.com]

Trifluridine Metabolic Pathways at a Glance

| Pathway Type | Key Enzyme(s) | Input Molecule | Output Molecule(s) | Biological Consequence |

|---|---|---|---|---|

| Activation (Phosphorylation) | Thymidine Kinase (TK1), other kinases [1] [2] [3] | Trifluridine (FTD) | FTD-Monophosphate (F3dTMP), FTD-Triphosphate (F3dTTP) [2] | Antitumor effect: F3dTTP incorporates into DNA, causing dysfunction [2] [3]. F3dTMP weakly inhibits Thymidylate Synthase (TS) [2]. |

| Systemic Degradation | Thymidine Phosphorylase (TPase) [4] [2] [5] | This compound (FTD) | 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY) [4] [2] | Inactivation: Primary route of systemic clearance; results in an inactive metabolite [4]. |

| Gut Microbiota Degradation | Bacterial enzymes (e.g., from C. perfringens) [6] | This compound (FTD) | Multiple metabolites (pathway not fully defined) [6] | Inactivation & Reduced Bioavailability: Potential impact on drug efficacy, especially with targeted colonic delivery [6]. |

The following diagram illustrates the core metabolic pathways and the points of intervention, such as the role of tipiracil.

Detailed Pathway Mechanics & Experimental Characterization

The high-level pathways involve specific mechanisms and can be characterized using detailed experimental methods.

Mechanism of Metabolic Activation & Cytotoxicity

The incorporation of FTD-Triphosphate into DNA is a primary cytotoxic event. It induces DNA replication stress [3], leading to:

- DNA double-stranded breaks and single-stranded DNA accumulation [3]

- Perturbed mitosis with chromosome bridges and mis-segregation [3]

- Ultimately, cell apoptosis [3]

A 2024 study also indicates that this anti-tumor effect via aberrant mitosis occurs independently of the p53 protein status of the cell, which is significant for its activity across different genetic backgrounds [3].

Characterizing Gut Microbiota Metabolism

This more recent area of research can be investigated through the following protocol, which is adapted from a 2024 study [6].

This experimental workflow identified Clostridium perfringens abundance as strongly correlated with the rate of FTD metabolism. The study also found that uridine could act as a competitive inhibitor to reduce this microbial degradation [6].

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of oral this compound when co-administered with tipiracil (as in Lonsurf), which is critical for understanding its behavior in the body [4] [2] [5].

| Parameter | Value/Findings | Notes |

|---|---|---|

| Bioavailability | ≥57% [2] [5] | When administered with tipiracil. |

| Tmax | ~2 hours [2] | Time to reach maximum plasma concentration. |

| Protein Binding | >96% [5] | Highly protein-bound. |

| Effect of Tipiracil | Increases FTD exposure (AUC) 37-fold [4] | Tipiracil inhibits degradation, drastically boosting bioavailability. |

| Elimination Half-life | 1.4 - 2.1 hours [5] | Half-life increases slightly with repeated dosing. |

| Primary Metabolite | FTY [4] [2] | 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione. |

| Key Route of Excretion | Urine [5] | Mostly eliminated via renal excretion. |

Research Implications and Future Directions

The discovery of the gut microbiota's role in this compound metabolism opens new research avenues:

- Personalized Medicine: Variability in gut flora between individuals may contribute to differences in treatment efficacy and toxicity [6].

- Drug Development: Strategies to protect drugs from microbial metabolism, such as using molecular decoys like uridine, could improve the reliability of oral medications, particularly for colorectal cancer where local colonic delivery is relevant [6].

References

- 1. This compound/tipiracil induces ferroptosis by targeting p53 via ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The anti-tumor effect of this compound via induction of aberrant ... [nature.com]

- 4. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. Characterising and preventing the gut microbiota's ... [sciencedirect.com]

Comprehensive Technical Guide: Trifluridine Historical Development, Synthesis, and Therapeutic Applications

Introduction and Historical Development

Trifluridine (5-trifluoromethyl-2'-deoxyuridine) represents a significant achievement in medicinal chemistry, bridging the domains of antiviral therapy and oncology. This fluorinated pyrimidine nucleoside analog has evolved from a topical antiviral agent to an essential component of systemic chemotherapy for advanced gastrointestinal malignancies. The historical development of this compound spans several decades, beginning with its investigation as an antiviral compound and culminating in its current role in oncology as part of the combination drug TAS-102 (Lonsurf), which combines this compound with the thymidine phosphorylase inhibitor tipiracil in a molar ratio of 1:0.5 [1].

The therapeutic transition of this compound from antiviral to anticancer applications represents a fascinating case of drug repurposing. Initially approved as an ophthalmic solution for herpes simplex virus infections, researchers later exploited its DNA-incorporating properties for oncology applications [2]. This transition was facilitated by understanding its unique mechanism of action, which differs from other fluoropyrimidines like 5-fluorouracil (5-FU), particularly in its ability to be incorporated directly into DNA rather than primarily inhibiting thymidylate synthase [3]. The development timeline accelerated significantly in the 2010s, with key regulatory approvals that established this compound/tipiracil as a standard option for previously treated metastatic colorectal and gastric cancers.

Table 1: Historical Development and Key Approvals of this compound

| Year | Development Milestone | Significance |

|---|---|---|

| 2015 | Initial FDA approval for metastatic colorectal cancer | Based on RECOURSE trial; provided option for refractory mCRC |

| 2019 | FDA approval for gastric/GEJ adenocarcinoma | Address unmet need in heavily pretreated gastric cancer patients |

| 2023 | FDA expanded approval with bevacizumab for mCRC | SUNLIGHT trial showed significant survival benefit (10.8 vs 7.5 months OS) |

| Development | RECOURSE trial results (mCRC) | Median OS: 7.1 months vs 5.3 months (placebo); HR 0.68 |

| Development | TAGS trial results (gastric/GEJ) | Median OS: 5.7 months vs 3.4 months (placebo) in overall population |

The commercial development of this compound/tipiracil has been facilitated through strategic partnerships. Taiho Pharmaceutical Co., Ltd., a Japanese company with strong oncology focus, discovered and initially developed Lonsurf, while Servier acquired exclusive rights for global development and commercialization in markets including the U.S., Europe, and Latin America [3]. This collaboration combined Taiho's oncology innovation with Servier's extensive global infrastructure, enabling broader regulatory submissions, large-scale clinical trials, and worldwide distribution of this important therapeutic agent.

Chemical Synthesis and Manufacturing

Traditional Organic Synthesis Approaches

The chemical synthesis of this compound has evolved significantly since its initial development, with modern methods focusing on efficient trifluoromethylation of uridine precursors. A patented method from China (CN111217867A) describes a multi-step approach beginning with D-ribose as starting material, proceeding through halogenation, acylation, glycosylation, reduction, and deprotection steps [4]. This method emphasizes the preparation of a key intermediate, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione, which subsequently undergoes glycosylation to form the nucleoside structure essential for biological activity.

The synthetic optimization involves careful selection of protecting groups to ensure regioselectivity and prevent side reactions. The patented method employs acyl groups for hydroxyl protection, specifically utilizing acyl halides in solvents such as tetrahydrofuran, with inorganic bases including carbonate or bicarbonate salts of alkali metals to facilitate the reaction [4]. The reaction sequence requires precise control of temperature, solvent systems, and catalysts to achieve the desired stereochemistry corresponding to natural 2'-deoxyribonucleosides, which is critical for biological recognition and phosphorylation by cellular kinases.

Modern Radiochemical and Biotechnological Approaches

Recent advances in this compound synthesis have focused on radiochemical methods to enable positron emission tomography (PET) imaging applications. Researchers have developed an automated 18F-trifluoromethylation procedure for the radiosynthesis of [18F]this compound, obtained after two synthetic steps in <2 hours with a radiochemical purity >99% [5]. This method employs copper-mediated trifluoromethylation of an iodinated uridine precursor using [18F]fluoride, allowing researchers to track this compound distribution and metabolism in vivo using PET imaging.

The precursor design for radiosynthesis incorporates protecting groups (acetyl at 3'- and 5'-alcohols and 4,4'-dimethoxybenzhydryl at the ureido NH position) to prevent undesirable side reactions during the trifluoromethylation process [5]. Following radiolabeling, sequential deprotection yields the final [18F]this compound product. This sophisticated approach enables the production of a PET tracer that can elucidate drug mechanism of action, assess tumor targeting, and potentially guide personalized treatment approaches.

Biotechnological synthesis of nucleoside analogs like this compound represents an emerging alternative to traditional chemical methods. These approaches utilize enzymatic catalysis employing nucleoside phosphorylases and N-deoxyribosyltransferases in multi-enzyme cascade systems [6]. Biocatalytic strategies offer several advantages, including enhanced selectivity (avoiding the need for protecting groups), reduced environmental impact, and operation under mild reaction conditions. While industrial-scale application for this compound specifically remains developing, the field shows considerable promise for more efficient and sustainable production of nucleoside analog pharmaceuticals.

Mechanism of Action and Pharmacodynamics

Primary Mechanisms and Metabolic Activation

The mechanism of action of this compound differs fundamentally from other fluoropyrimidines, which explains its efficacy in 5-FU-resistant malignancies. As a thymidine-based nucleoside analog, this compound relies on nucleoside transporters for cellular uptake, after which it undergoes phosphorylation by thymidine kinase to its active monophosphate form [2]. Subsequent phosphorylation produces this compound triphosphate (FTD-TP), which is directly incorporated into DNA during replication, leading to DNA dysfunction and tumor cell death [3].

The metabolic activation pathway involves three key phosphorylation steps: (1) initial phosphorylation by thymidine kinase to FTD-MP, (2) conversion to diphosphate form by thymidylate kinase, and (3) final phosphorylation to the active triphosphate form (FTD-TP) by nucleoside diphosphate kinase [1]. The triphosphate form (FTD-TP) competes with native thymidine triphosphate for incorporation into DNA, where it causes DNA strand breaks and compromises DNA integrity and function, ultimately leading to cell death.

Table 2: Key Metabolic Forms of this compound and Their Functions

| Metabolite | Enzyme Responsible | Primary Function | Significance |

|---|---|---|---|

| FTD-MP (monophosphate) | Thymidine kinase | Weak, reversible inhibition of thymidylate synthase | Minor contribution to cytotoxicity |

| FTD-TP (triphosphate) | Nucleoside diphosphate kinase | Incorporation into DNA, causing DNA damage | Primary mechanism of antitumor activity |

| FTD incorporated in DNA | DNA polymerase | DNA dysfunction and strand breaks | Correlates with antitumor efficacy |

Distinctive Pharmacological Properties

This compound exhibits several distinguishing characteristics compared to other fluoropyrimidines. While its monophosphate form (FTD-MP) does inhibit thymidylate synthase (TS), this inhibition is transient and reversible, contrasting with the strong, sustained TS inhibition produced by 5-fluorouracil metabolites [2]. This difference likely contributes to this compound's activity in 5-FU-resistant tumors and its different toxicity profile. The primary cytotoxicity of this compound stems from its incorporation into DNA rather than TS inhibition, with studies demonstrating high correlation between antitumor activity and the amount of this compound incorporated into DNA [2].

Another significant pharmacodynamic property is this compound's potential to induce immunogenic cell death (ICD), as demonstrated in recent research. Treatment with this compound promotes the release of damage-associated molecular patterns (DAMPs) including ATP and HMGB1 [7]. These DAMPs trigger immune activation by stimulating dendritic cell maturation and antigen presentation, potentially enhancing antitumor immune responses. This immunomodulatory dimension represents an important consideration for combination strategies with immunotherapy agents.

Diagram 1: Mechanism of Action of this compound and Tipiracil - The metabolic activation pathway of this compound shows phosphorylation to active metabolites, DNA incorporation, and tipiracil's role in preventing degradation.

Formulation Development and Combination Strategies

TAS-102 Rational Combination Design

The development of TAS-102 (Lonsurf) represents a formulation breakthrough that addressed a critical pharmacokinetic challenge of this compound. As a single agent, this compound undergoes rapid degradation by thymidine phosphorylase in the gastrointestinal tract and liver, resulting in extremely low systemic bioavailability [3]. The addition of tipiracil hydrochloride, a potent thymidine phosphorylase inhibitor, at a molar ratio of 1:0.5 (this compound:tipiracil) significantly increases this compound's bioavailability and half-life, enabling effective systemic exposure following oral administration [2].

The rational design of this combination stems from understanding the metabolic vulnerabilities of this compound. Tipiracil inhibits the primary catabolic enzyme responsible for this compound breakdown, increasing the area under the concentration-time curve (AUC) of this compound by approximately 50-fold compared to administration of this compound alone [3]. This pharmacokinetic enhancement allows for sufficient this compound exposure to achieve therapeutic intracellular concentrations in tumor tissues, transforming an otherwise impractical therapeutic agent into a clinically viable treatment option.

Synergistic Combination Strategies

Research has investigated combination strategies to enhance the efficacy of this compound/tipiracil and overcome resistance mechanisms. Preclinical studies have demonstrated synergistic effects when combining this compound with cryptotanshinone (CTS), a natural STAT3 inhibitor, in gastric cancer models [1]. The combination showed enhanced anticancer effects through several mechanisms: increased incorporation of FTD into DNA, cell cycle arrest at G2 phase, enhanced apoptosis, and suppression of STAT3 phosphorylation activated by FTD treatment.

Additional combination approaches have explored sequential or concurrent administration with other antimetabolites. Studies in fluoropyrimidine-sensitive colon cancer cell lines demonstrated strong synergistic effects when combining this compound/tipiracil with 5-FU, allowing marked theoretical reduction in administered doses of both drugs [8]. This apparently counterintuitive combination proved particularly effective in wild-type colon cancer cells, suggesting potential applications in adjuvant settings or first-line treatment for metastatic disease.

The combination with bevacizumab has demonstrated clinical success, leading to FDA approval in 2023 for previously treated metastatic colorectal cancer. The SUNLIGHT trial showed that adding bevacizumab to this compound/tipiracil significantly improved overall survival (10.8 months versus 7.5 months with this compound/tipiracil alone) and progression-free survival (5.6 months versus 2.4 months) [3]. This combination represents a new standard of care for refractory metastatic colorectal cancer patients.

Experimental Protocols and Research Methods

In Vitro Cytotoxicity and Combination Studies

Standardized protocols for evaluating this compound activity in vitro utilize the Cell Counting Kit-8 (CCK-8) assay to determine inhibitory effects on cancer cell growth. The typical experimental workflow involves:

- Cell seeding: Plate cells (e.g., HGC-27 and AGS gastric cancer cells) in 96-well plates at density of 2 × 10³ cells/well [1]

- Drug treatment: Add this compound at concentration gradients (e.g., 1, 2, 4, 8 μM) after cell adhesion

- Incubation: Culture for 48-72 hours in controlled environment (37°C, 5% CO₂)

- Viability assessment: Add CCK-8 reagent, incubate 1-2 hours protected from light

- Absorbance measurement: Read optical density at 450 nm using microplate reader

For combination studies, researchers typically calculate combination index (CI) values using CompuSyn software, with CI < 1 indicating synergy, CI = 1 indicating additive effects, and CI > 1 indicating antagonism [1]. Additional mechanistic investigations often include cell cycle analysis through propidium iodide staining and flow cytometry, apoptosis assessment using Annexin V-FITC/PI double staining, and DNA incorporation studies through immunofluorescence detection.

In Vivo Efficacy Studies

Animal models, typically human tumor xenografts in immunodeficient mice, provide critical preclinical efficacy data for this compound. Standard protocols involve:

- Tumor implantation: Subcutaneous inoculation of cancer cells (e.g., HCT116 colorectal cancer cells) into flanks of nude mice [1]

- Randomization: Group mice with similar tumor volumes into treatment cohorts

- Dosing regimen: Administer this compound/tipiracil orally at human equivalent doses, typically once or twice daily

- Monitoring: Measure tumor dimensions regularly with calipers, calculate volume using formula: (length × width²)/2

- Endpoint analysis: Collect tumors for molecular analysis (e.g., protein extraction, immunohistochemistry)

The dosing schedule often follows clinical regimens, with treatment administered on Days 1-5 and 8-12 of a 28-day cycle [3]. Efficacy is evaluated through tumor growth inhibition, tumor growth delay, and regression rates compared to control groups. Additional pharmacological assessments may include biodistribution studies using radiolabeled [18F]this compound to evaluate tumor uptake and tissue distribution [5].

Clinical Applications and Special Populations

Approved Indications and Dosing

This compound/tipiracil has received regulatory approvals for multiple gastrointestinal malignancies. The current approved indications include:

- Metastatic colorectal cancer: For patients previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, anti-VEGF agents, and if RAS wild-type, anti-EGFR therapy [3]

- Metastatic gastric and gastroesophageal junction adenocarcinoma: For patients previously treated with at least two prior chemotherapy regimens including fluoropyrimidine, platinum, taxane or irinotecan, and if appropriate, HER2/neu-targeted therapy [2]

The recommended dosage for this compound/tipiracil is 35 mg/m² (based on this compound component) administered orally twice daily on Days 1-5 and 8-12 of each 28-day cycle [3]. The medication is available in two tablet strengths: 15 mg/6.14 mg (this compound/tipiracil) and 20 mg/8.19 mg (this compound/tipiracil). Dose modifications are based on the worst grade of laboratory abnormalities or non-hematologic adverse reactions observed during the previous cycle, with specific guidelines for reduction to 25 mg/m² or further to 20 mg/m² in case of persistent adverse reactions.

Special Patient Populations

A significant clinical advantage of this compound/tipiracil is its safety profile in patients with dihydropyrimidine dehydrogenase (DPD) deficiency, which affects 15-30% of the population and predisposes to severe toxicity from 5-FU [9]. Unlike 5-FU, this compound metabolism is independent of DPD, allowing standard dosing without requirement for dose adjustment in DPD-deficient patients. Clinical studies have demonstrated that metastatic colorectal cancer patients with genetically proven DPD deficiency tolerate standard-dose this compound/tipiracil without developing grade ≥3 gastrointestinal or hematological toxicity requiring dose reductions [9].

For geriatric populations, clinical studies of this compound/tipiracil have included substantial numbers of patients aged 65 years and older. While no overall differences in safety or efficacy were observed between older and younger patients, greater sensitivity in some older individuals cannot be ruled out. No dedicated studies have been conducted in pediatric populations, and no significant differences in pharmacokinetics have been observed based on gender or race in clinical trials to date.

Conclusion and Future Perspectives

The historical development of this compound from a topical antiviral to an integral component of systemic oncology therapy represents a successful case of strategic drug development. The synthesis of this compound has evolved from traditional nucleoside chemistry to include innovative radiochemical and biotechnological approaches that enable both production and mechanistic investigation. The unique mechanism of action, centered on DNA incorporation rather than primary thymidylate synthase inhibition, distinguishes it from other fluoropyrimidines and explains its efficacy in resistant malignancies.

Future research directions will likely focus on several promising areas. First, elucidating and exploiting the immunomodulatory effects of this compound, including its ability to induce immunogenic cell death, may provide rational combinations with immunotherapy agents [7]. Second, developing biomarkers to predict response remains an important unmet need, potentially through assessment of this compound incorporation into tumor DNA or evaluation of thymidine kinase expression levels. Finally, exploring this compound/tipiracil in earlier lines of therapy and additional cancer types may expand its clinical utility beyond current applications.

References

- 1. Effects and mechanisms of this compound alone or in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Lonsurf (this compound/tipiracil) 2025 Updates: Uses in Cancer, ... [oncodaily.com]

- 4. CN111217867A - Method for preparing this compound [patents.google.com]

- 5. Radiosynthesis of the anticancer nucleoside analogue ... [pmc.ncbi.nlm.nih.gov]

- 6. Biotechnological synthesis of nucleoside analogs [sciencedirect.com]

- 7. Single-cell transcriptional pharmacodynamics of this compound ... [nature.com]

- 8. Pharmacological effects of the simultaneous and ... [pubmed.ncbi.nlm.nih.gov]

- 9. Standard-Dose this compound/Tipiracil as Safe Treatment ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: LC-MS/MS Bioanalytical Method for Simultaneous Determination of Trifluridine, Tipiracil and Metabolites in Biological Matrices

Introduction to Trifluridine/Tipiracil Combination and Pharmacological Properties

This compound/tipiracil (commercially known as Lonsurf) is an oral cytotoxic drug combination approved for the treatment of metastatic colorectal cancer and metastatic gastric or gastroesophageal junction adenocarcinoma. This fixed-dose combination brings together two distinct pharmacological agents: This compound (FTD), a thymidine-based nucleoside analogue that exerts antineoplastic effects through incorporation into DNA, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor that enhances the bioavailability of this compound. The combination is formulated in a 1:0.5 molar ratio (this compound:tipiracil), which has been demonstrated to optimize the pharmacokinetic profile and therapeutic efficacy of the drug [1] [2].

The primary mechanism of action of this compound involves its intracellular phosphorylation to this compound triphosphate, which is subsequently incorporated into DNA in place of thymidine, leading to DNA dysfunction and inhibition of tumor cell proliferation. Additionally, this compound demonstrates minor inhibition of thymidylate synthase, a key enzyme in DNA synthesis. However, the standalone administration of this compound is significantly limited by its rapid degradation by thymidine phosphorylase enzymes present in the gastrointestinal tract and liver, resulting in poor oral bioavailability [3]. This limitation is effectively counteracted by tipiracil, which inhibits thymidine phosphorylase, thereby reducing this compound metabolism and increasing systemic exposure. Clinical pharmacokinetic studies have demonstrated that the coadministration of tipiracil with this compound results in approximately 37-fold and 22-fold increases in the area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound, respectively, compared to this compound administration alone [3].

Table 1: Key Pharmacological Parameters of this compound/Tipiracil (Lonsurf)

| Parameter | This compound | Tipiracil |

|---|---|---|

| Mechanism of Action | Incorporation into DNA inhibiting synthesis; minor thymidylate synthase inhibition | Thymidine phosphorylase inhibition |

| Protein Binding | ≥96% | <8% |

| Elimination Half-life | 1.70 hours | 1.69-1.78 hours |

| Primary Route of Elimination | Metabolism to FTY (major metabolite) | Renal excretion (unchanged) |

| Time to Cmax (Tmax) | 2 hours | 3 hours |

| Effect of Food | Cmax and AUC decreased by ≈40% with high-fat meal | Similar decrease with high-fat meal |

Analytical Method Development and Optimization

LC-MS/MS Instrumentation and Conditions

The development of a robust LC-MS/MS method for the simultaneous quantification of this compound, tipiracil, and their metabolites requires careful optimization of both chromatographic and mass spectrometric parameters. The system typically employs a Waters Acquity UPLC platform coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. For chromatographic separation, two columns have demonstrated excellent performance: the ACE Excel 3 AQ (100 × 2.1 mm, 1.7 µm) and the Waters BEH C18 (50 × 2.1 mm, 1.7 µm) columns, both maintained at ambient temperature [4] [5]. The mobile phase composition varies based on the specific analytical requirements, with gradient elution systems utilizing methanol and water containing 0.05% acetic acid or isocratic systems using methanol and water with 0.1% formic acid (80:20, v/v) proving effective. The flow rate is typically maintained between 0.35-0.5 mL/min with a total run time of 4-7 minutes, making the method suitable for high-throughput analysis [4] [5].

A particularly innovative approach involves the use of segmented polarity switching during mass spectrometric detection, which allows for the simultaneous quantification of analytes with different ionization preferences without compromising sensitivity. This technique operates TPI in positive electrospray ionization (ESI+) mode while analyzing FTD and its metabolite FTY in negative electrospray ionization (ESI-) mode within the same chromatographic run [4] [6]. The mass transitions (MRM) monitored for quantification are as follows: m/z 243.1→183.0 for TPI, m/z 295.1→252.0 for FTD, and m/z 178.9→158.9 for FTY. For methods including the minor metabolite 5CDU, the transition m/z 272.96→156.86 is monitored in positive mode [5]. This segmented polarity approach represents a significant advancement in analytical efficiency, eliminating the need for separate runs for compounds with different ionization characteristics.

Method Validation Parameters

The developed LC-MS/MS methods have undergone comprehensive validation according to ICH guidelines and US-FDA bioanalytical method validation requirements. The validation parameters assessed include selectivity, linearity, accuracy, precision, recovery, matrix effects, carryover, dilution integrity, and stability under various conditions [4] [5]. For selectivity, the method demonstrated no interference from endogenous plasma components at the retention times of the analytes and internal standards. Linearity has been established over concentration ranges of 8.00-8000 ng/mL for FTD, 1.00-250 ng/mL for TPI, and 5.00-1250 ng/mL for FTY, with coefficient of determination (r²) values ≥0.997, indicating excellent linear response [4].

The accuracy and precision of the method have been rigorously evaluated through quality control samples at low, medium, and high concentration levels. Intra-day and inter-day accuracy typically ranged from 88.67% to 112.18% of the nominal concentrations, with precision expressed as relative standard deviation (%RSD) consistently ≤6.84% [5]. Recovery studies utilizing protein precipitation with acetonitrile demonstrated consistent and reproducible extraction efficiency across all analytes. Importantly, no significant matrix effects were observed for any of the analytes, confirming the robustness of the method against potential interferences from different plasma lots [4] [5].

Table 2: Comparison of LC-MS/MS Method Validation Parameters Across Studies

| Validation Parameter | Zhang et al. (2024) | El-Gendy et al. (2023) | Shelke & Rishipathak (2023) |

|---|---|---|---|

| Linear Range (ng/mL) | TPI: 1-250; FTD: 8-8000; FTY: 5-1250 | TPI: 5-1000; FTD: 5-4000; FTY: 5-4000; 5CDU: 5-4000 | TPI: 100-1500; FTD: 200-5000; FTY: 100-1500 |

| Accuracy (%) | 94.8-105.0 | 88.67-112.18 | 95.2-104.3 |

| Precision (%RSD) | ≤6.84 | ≤6.84 | ≤7.2 |

| Extraction Recovery | Protein precipitation | Protein precipitation | Solid-phase extraction |

| Matrix Effect | No significant effect | No significant effect | Not reported |

| Stability | Established under various conditions | Established under various conditions | Established under various conditions |

Sample Preparation Protocol

Protein Precipitation Procedure

Protein precipitation represents the most efficient and straightforward sample preparation technique for the simultaneous extraction of this compound, tipiracil, and their metabolites from plasma matrices. The protocol begins with the thawing of frozen plasma samples at room temperature, followed by thorough mixing via vortexing to ensure homogeneity. For each analysis, 50 μL of plasma aliquot is transferred to a clean microcentrifuge tube, to which 10 μL of internal standard working solution is added. The internal standards typically include stable isotope-labeled analogs such as This compound-13C-15N2 for FTD, tipiracil-d6 for TPI, and 5-trifluoromethyluracil-13C-15N2 for FTY, which correct for variability in sample preparation and ionization efficiency [4] [7].

The protein precipitation is performed by adding 150 μL of ice-cold acetonitrile to the plasma-internal standard mixture, followed by vigorous vortexing for 2-3 minutes to ensure complete protein denaturation and analyte release. The samples are then centrifuged at 13,000-15,000 rpm for 10 minutes at 4°C to form a compact protein pellet. Following centrifugation, the supernatant is carefully transferred to a clean vial or 96-well plate, with precautions taken to avoid disturbing the protein pellet. For enhanced sensitivity, particularly for tipiracil quantification, the supernatant may be evaporated to dryness under a gentle nitrogen stream at room temperature, with subsequent reconstitution in 50-100 μL of 0.05% acetic acid in water [4] [6]. This concentration step significantly improves the detection capability for tipiracil, which typically demonstrates lower ionization efficiency compared to the other analytes. The prepared samples are then transferred to autosampler vials for LC-MS/MS analysis.

The following workflow diagram illustrates the complete sample preparation and analysis process:

Clinical Application and Pharmacokinetic Study Protocol

Clinical Study Design and Sample Collection

The validated LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in patients with advanced solid tumors, including metastatic colorectal cancer and gastric cancer. In a typical clinical study design, patients are administered This compound/tipiracil (TAS-102) at a dose of 35 mg/m² twice daily on days 1-5 and 8-12 of a 28-day treatment cycle [3]. The drug is administered within 1 hour after completion of a meal to standardize the effect of food on drug absorption, as a high-fat meal has been shown to decrease the Cmax and AUC of both this compound and tipiracil by approximately 40% compared to fasting conditions [1] [2].

For comprehensive pharmacokinetic characterization, blood samples are collected at predetermined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, and 12 hours post-dose. The blood samples are collected in lithium heparin tubes and processed within 30 minutes of collection by centrifugation at 2500-3000×g for 10 minutes at 4°C to separate plasma. The resulting plasma samples are stored at -70°C until analysis to maintain analyte stability [7]. This rigorous sampling schedule allows for accurate characterization of the pharmacokinetic profiles, including peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), and other critical parameters that define the drug's behavior in the body.

Pharmacokinetic Data Analysis

Pharmacokinetic analysis is performed using non-compartmental methods with specialized software such as Phoenix WinNonlin version 8.3 (Certara, Princeton, NJ, USA). The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the observed concentration-time data. The area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-last) is calculated using the linear trapezoidal rule, while the area under the curve from time zero to infinity (AUC0-∞) is computed by combining AUC0-last with the extrapolated area determined from the last measured concentration divided by the terminal elimination rate constant [3] [7]. The terminal elimination half-life (t½) is calculated as ln(2)/λz, where λz represents the terminal elimination rate constant. Additional parameters including apparent volume of distribution (Vd/F), clearance (CL/F), and mean residence time (MRT) provide comprehensive insight into the disposition characteristics of the analytes.

Table 3: Pharmacokinetic Parameters of this compound, Tipiracil and Metabolites After Oral Administration of TAS-102 (60 mg)

| Pharmacokinetic Parameter | This compound | Tipiracil | FTY |

|---|---|---|---|

| Cmax (ng/mL) | 6160-6240 | 137-147 | 724-725 |

| Tmax (h) | 2.0 | 3.0 | 2.0-3.0 |

| AUC0-∞ (ng·h/mL) | 11,450-12,280 | 295-301 | 3,250-3,340 |

| Elimination Half-life (h) | 1.70 | 1.69-1.78 | 3.09-3.14 |

| Apparent Volume of Distribution (L) | 21 | 333 | Not reported |

| Clearance (L/h) | 9.8 | 109 | Not reported |

Clinical application of the LC-MS/MS method has demonstrated that coadministration with tipiracil significantly increases this compound exposure, with studies showing approximately 37-fold and 22-fold increases in AUC and Cmax, respectively, compared to this compound administration alone [3]. The method has also revealed that plasma concentrations of the major metabolite FTY are substantially lower following administration of this compound/tipiracil compared to this compound alone, confirming the inhibitory effect of tipiracil on this compound metabolism. These findings validate the fundamental rationale for the combination drug and highlight the critical importance of tipiracil in optimizing the pharmacokinetic profile of this compound for clinical efficacy.

Experimental Protocols

Extended Instrument Configuration and Method Setup

For researchers implementing this methodology, detailed instrument configuration is essential for reproducibility. The Waters Acquity UPLC system should be configured with a binary solvent manager (model code UPA), sample manager (model code UPA), and column manager for temperature control. The mass spectrometer should be a triple quadrupole instrument with Z-spray electrospray ionization interface capable of rapid polarity switching. The source and desolvation temperatures should be maintained at 150°C and 500°C, respectively, with desolvation gas flow set at 1000 L/h and cone gas flow at 150 L/h [5]. The capillary voltage should be set at 3.0 kV for positive mode and 2.5 kV for negative mode, with the collision gas flow optimized at 0.15 mL/min for efficient fragmentation.

For chromatographic separation, the mobile phase preparation follows specific protocols: Mobile Phase A consists of 0.05% acetic acid in water, prepared by adding 500 μL of glacial acetic acid to 1000 mL of HPLC-grade water, followed by mixing and degassing. Mobile Phase B is HPLC-grade methanol. The gradient elution program should be optimized as follows: 0-0.5 min (20% B), 0.5-3.0 min (20-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-20% B), and 3.6-4.5 min (20% B) for column re-equilibration [4]. The injection volume is typically 2-5 μL, and the autosampler temperature should be maintained at 4-10°C to ensure sample stability during analysis.

Extended Method Validation Procedures

For regulatory compliance, extended method validation should include specificity assessment using at least six different sources of blank plasma, including hemolyzed and lipemic samples, to demonstrate no interference at the retention times of analytes and internal standards. Linearity evaluation requires a minimum of six concentration levels analyzed in triplicate over three separate days. The calibration model is selected based on the best fit with weighting factor (1/x or 1/x²), with correlation coefficients (r) ≥0.995 and deviation from nominal concentrations ≤15% (≤20% at LLOQ) [4] [5].

Accuracy and precision should be assessed using quality control samples at four concentration levels (LLOQ, low, medium, high) with five replicates each analyzed over three validation days. The acceptance criteria require accuracy within 85-115% of nominal values (80-120% at LLOQ) and precision with %RSD ≤15% (≤20% at LLOQ). Stability experiments must include bench-top stability (6-24 h at room temperature), processed sample stability in autosampler (4-10°C for 24-48 h), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30-90 days) [4] [5]. Additionally, dilution integrity should be demonstrated by spiking samples above the ULOQ and diluting with blank plasma to within the calibration range, with accuracy and precision meeting the same acceptance criteria.

Conclusion

The LC-MS/MS method detailed in these application notes and protocols provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound, tipiracil, and their metabolites in biological matrices. The implementation of segmented polarity switching represents a significant advancement in analytical efficiency, enabling precise quantification of analytes with different ionization characteristics in a single chromatographic run. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical pharmacokinetic studies, demonstrating its suitability for therapeutic drug monitoring and pharmacokinetic characterization in patient populations. The detailed protocols provided herein offer researchers a complete framework for implementing this analytical methodology in their laboratories, supporting ongoing clinical research and optimal therapeutic use of the this compound/tipiracil combination in cancer treatment.

References

- 1. Tipiracil: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound/Tipiracil: A Review in Metastatic Gastric Cancer [link.springer.com]

- 3. A phase 1 study of the pharmacokinetics of nucleoside ... [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of tipiracil, this compound and its ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of Bioanalytical LC-MS ... [mdpi.com]

- 6. Simultaneous determination of tipiracil, this compound and its ... [sciencedirect.com]

- 7. Pharmacokinetics [bio-protocol.org]

Comprehensive Analytical Methods for Quantification of Trifluridine in Human Plasma: Application Notes and Protocols

Introduction

Trifluridine/tipiracil (FTD/TPI), commercially known as Lonsurf, is an orally administered combination drug approved for the treatment of metastatic colorectal cancer (mCRC) and other advanced gastrointestinal malignancies. The formulation consists of This compound (FTD), a thymidine-based nucleic acid analogue that incorporates into DNA to inhibit tumor cell proliferation, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD in the body [1] [2]. Accurate quantification of FTD and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization in clinical practice.

The bioanalytical quantification of FTD presents several challenges, including its rapid metabolism to inactive compounds (5-trifluoromethyluracil [FTY] and 5-carboxy-2'-deoxyuridine [5CDU]), low bioavailability, and the need for sensitive detection methods to measure therapeutic concentrations in plasma [1] [3]. This application note provides a comprehensive overview of validated bioanalytical methods, including high-performance liquid chromatography with photodiode array detection (HPLC-PDA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the reliable quantification of FTD in human plasma. Detailed experimental protocols, method validation results, and application data are presented to support researchers in implementing these robust analytical methods in drug development and clinical monitoring settings.

Analytical Method Comparison and Summary Data

Various bioanalytical methods have been developed and validated for the quantification of this compound in human plasma. The following tables summarize the key parameters and validation results for the most prominent techniques.

Table 1. Comparison of Bioanalytical Methods for this compound Quantification in Human Plasma

| Method Parameter | HPLC-PDA [1] | LC-MS/MS [3] | LC-MS/MS [4] | MEEKC-DAD [2] |

|---|---|---|---|---|

| Analytical Range | 200-5000 ng/mL | 5-4000 ng/mL | 5-2000 ng/mL | 200-4000 ng/mL |

| LLOQ | 200 ng/mL | 5 ng/mL | 5 ng/mL | 200 ng/mL |

| Extraction Method | Solid-phase extraction | Protein precipitation | Solid-phase extraction | Protein precipitation |

| Run Time | <7 minutes | 4 minutes | Not specified | 13 minutes |

| Matrix Volume | Not specified | 50 μL | 150 μL | Not specified |

| Accuracy (%) | Within acceptable range | 88.67-112.18% | 97.34-103.74% | ≤4% |

| Precision (% RSD) | Within acceptable range | ≤6.84% | <3.33% | ≤4% |

Table 2. Method Validation Parameters for this compound Bioanalytical Assays

| Validation Parameter | HPLC-PDA [1] | LC-MS/MS [3] | LC-MS/MS [4] |

|---|---|---|---|

| Specificity | No interference from plasma components | No matrix effects observed | Specific with no interference |

| Linearity (r²) | Not specified | ≥0.997 | 0.999 |

| Recovery | Not specified | 88.67-112.18% | Not specified |

| Stability | Stable under various conditions | Stable under various conditions | Stable for extended periods |

| Carry-over | Not specified | Not specified | ≤7.45% |

The data demonstrate that LC-MS/MS methods offer significant advantages in terms of sensitivity, with lower limits of quantification (LLOQ) of 5 ng/mL compared to 200 ng/mL for HPLC-PDA and MEEKC-DAD methods [3] [4]. The smaller sample volume requirements (50 μL) and shorter run times (4 minutes) of LC-MS/MS methods make them particularly suitable for high-throughput analyses in clinical laboratories [3].

Detailed Experimental Protocols

LC-MS/MS Method for Simultaneous Quantification of FTD, Metabolites, and TPI

The following protocol describes a validated LC-MS/MS method for the simultaneous quantification of this compound, its metabolites (FTY, 5CDU), and tipiracil in rat plasma, which can be adapted for human plasma samples [3].

3.1.1 Materials and Reagents

- Reference standards: FTD, TPI, FTY, and 5CDU (purity >99%)

- Internal standard: Paracetamol (purity >99%)

- Solvents: HPLC-grade acetonitrile and methanol

- Mobile phase additives: Formic acid, acetic acid, ammonium acetate, trifluoroacetic acid

- Water: Ultrapure water purified through Milli-Q system (0.22 μm filter)

3.1.2 Equipment and Instrumentation

- LC-MS/MS system: Waters Acquity Ultra Performance LC system coupled with tandem mass spectrometer

- Chromatography column: Waters BEH C18 (1.7 μm particle size, 50 mm × 2.1 mm ID)

- Guard cartridge: C18 (4 × 2.0 mm)

- Sample manager: Acquity Ultra Performance LC (maintained at 4°C)

- Binary solvent manager: For mobile phase delivery

3.1.3 Sample Preparation Procedure

- Protein precipitation extraction:

- Pipette 50 μL of plasma sample into a microcentrifuge tube

- Add 10 μL of internal standard working solution (paracetamol)

- Vortex the mixture for 30 seconds

- Add 150 μL of acetonitrile to precipitate proteins

- Vortex vigorously for 1 minute

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer the clear supernatant to an autosampler vial for analysis

3.1.4 Chromatographic Conditions

- Mobile phase: Isocratic elution with methanol and water containing 0.1% formic acid (80:20, v/v)

- Flow rate: 0.5 mL/min

- Run time: 4 minutes

- Injection volume: 5 μL

- Column temperature: Maintained at ambient temperature (20-25°C)

3.1.5 Mass Spectrometric Conditions

- Ionization mode: Positive electrospray ionization (ESI+)

- Detection mode: Multiple reaction monitoring (MRM)

- Ion transitions:

- TIP: m/z 242.96 → 182.88

- FTD: m/z 296.96 → 116.86

- FTY: m/z 180.98 → 139.85

- 5CDU: m/z 272.96 → 156.86

- IS (paracetamol): m/z 151.97 → 92.68

- Optimized parameters:

- Desolvation temperature: 350°C

- Source temperature: 150°C

- Cone gas flow: 50 L/hour

- Desolvation gas flow: 650 L/hour

- Collision gas: Argon

The following workflow diagram illustrates the complete LC-MS/MS analytical procedure:

Figure 1. Workflow for LC-MS/MS Analysis of this compound in Plasma Samples

HPLC-PDA Method for FTD and Metabolite Quantification

This protocol describes an HPLC method with photodiode array detection for the simultaneous quantification of FTD, its metabolites (CDMU, TFMU), and TIP in spiked human plasma [1].

3.2.1 Materials and Reagents

- Reference standards: FTD, TFMU, CDMU, TIP, and uracil (as internal standard)

- Solvents: LC-grade acetonitrile, analytical grade sodium acetate, glacial acetic acid, orthophosphoric acid

- Mobile phase: Acetate buffer (pH 3.8) and acetonitrile (70:30 v/v)

- Human plasma: Drug-free pooled human plasma

3.2.2 Equipment and Instrumentation

- HPLC system: With quaternary pump, autosampler, and column compartment

- Detector: Photodiode array detector (PDA)

- Column: Inertsil ODS-2 (5 μm, 250 × 4.6 mm i.d.)

- Guard column: Appropriate C18 guard cartridge

3.2.3 Sample Preparation Procedure

- Solid-phase extraction (SPE):

- Condition SPE cartridge (C18 type) with methanol followed by water

- Load plasma sample (volume not specified) mixed with internal standard working solution

- Wash with water or mild aqueous solution to remove impurities

- Elute analytes with appropriate organic solvent (e.g., acetonitrile or methanol)

- Evaporate eluent to dryness under gentle nitrogen stream

- Reconstitute residue in mobile phase for HPLC analysis

3.2.4 Chromatographic Conditions

- Mobile phase: Isocratic elution with acetate buffer (pH 3.8) and acetonitrile (70:30 v/v)

- Flow rate: 0.8 mL/min

- Run time: Shorter than 7 minutes

- Detection wavelength: 205-400 nm (PDA full range scanning)

- Injection volume: Not specified

- Column temperature: Maintained at ambient temperature

3.2.5 Method Optimization Notes

- Acetate buffer at pH 3.8 provided improved resolution between analytes

- The optimized pH enhanced USP plate count and tailing factor

- The method achieved complete resolution of all analytes within 7 minutes

Applications in Pharmacological and Clinical Research

Pharmacokinetic Studies